OICR-0547

Descripción general

Descripción

OICR-0547 es un compuesto químico que sirve como control negativo en la investigación científica. Está estrechamente relacionado con OICR-9429, un antagonista de molécula pequeña de la interacción entre el dominio de repetición WD 5 (WDR5) y las proteínas de leucemia mieloide mixta (MLL). A diferencia de OICR-9429, this compound no se une a WDR5 y se utiliza para validar la especificidad de OICR-9429 en diversos ensayos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de OICR-0547 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

- Formación de la estructura central a través de una serie de reacciones de condensación y ciclización.

- Introducción de grupos funcionales como trifluorometilo y moieties de morfolina.

- Purificación y caracterización del producto final para garantizar una alta pureza e integridad estructural .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

OICR-0547 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos. No participa en reacciones de oxidación o reducción en condiciones estándar .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las condiciones de reacción típicamente implican temperaturas suaves y solventes como dimetilsulfóxido (DMSO).

Condiciones de reacción: Las reacciones a menudo se llevan a cabo bajo atmósferas inertes para evitar reacciones secundarias no deseadas.

Productos principales

Los productos principales formados a partir de reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados. Estos derivados se utilizan para estudiar la relación estructura-actividad del compuesto .

Aplicaciones Científicas De Investigación

Key Applications

-

Negative Control in Phenotypic Assays

- OICR-0547 is primarily utilized as a negative control in studies assessing the WDR5-MLL interaction. Its lack of inhibitory activity allows researchers to confirm that observed effects in experimental setups are due to specific antagonism by other compounds rather than nonspecific actions of the test agents.

-

Validation of Experimental Results

- By providing a baseline for comparison, this compound enhances the reliability of experimental outcomes involving WDR5 interactions. It helps ensure that any observed biological effects can be confidently attributed to active compounds being tested against WDR5.

-

Research on Chromatin Regulation

- This compound is instrumental in studies focused on chromatin regulation and associated pathways. Its role as a control compound aids in elucidating the mechanisms by which other compounds affect chromatin dynamics and gene expression.

Comparative Analysis with Related Compounds

To better understand this compound's role in research, it is useful to compare it with related compounds that target chromatin regulatory mechanisms. The following table summarizes key characteristics of these compounds:

| Compound Name | Role | Binding Affinity | Unique Features |

|---|---|---|---|

| OICR-9429 | Antagonist of WDR5 | KD 24 nM (Biacore) | Potent inhibitor of WDR5 interactions |

| JQ1 | BET inhibitor | KD 0.6 nM (BRD4) | Targets bromodomain-containing proteins |

| I-BET762 | BET inhibitor | KD 0.6 nM (BRD4) | Selective for bromodomain targets |

| CPI-0610 | BET inhibitor | KD 0.3 nM (BRD4) | Selective against BRD4 with therapeutic potential |

This compound's uniqueness lies in its lack of antagonistic activity against WDR5 compared to these other compounds, which actively inhibit specific protein interactions involved in chromatin regulation and gene expression.

Case Study 1: Breast Cancer Research

A study investigating the role of WDR5 in breast cancer utilized this compound as a negative control to validate findings related to the effects of WDR5 inhibition on tumor growth and metastasis. The research demonstrated that while OICR-9429 effectively inhibited WDR5, this compound confirmed that observed changes were specifically due to the inhibition rather than nonspecific effects .

Case Study 2: Acute Myeloid Leukemia

In research focused on acute myeloid leukemia, this compound was used to differentiate between the effects of various inhibitors targeting the WDR5 interaction with MLL proteins. The study highlighted how using this compound allowed for clearer interpretations of data regarding the efficacy of new therapeutic strategies aimed at disrupting this critical interaction .

Mecanismo De Acción

OICR-0547 no exhibe ninguna actividad biológica ya que no se une a WDR5. Sirve como control negativo para demostrar que los efectos observados de OICR-9429 son específicos de la inhibición de la interacción WDR5-MLL. La falta de unión a WDR5 asegura que this compound no interfiere con los objetivos moleculares y las vías involucradas en la acción de OICR-9429 .

Comparación Con Compuestos Similares

Compuestos similares

OICR-9429: Un antagonista potente y selectivo de la interacción WDR5-MLL.

MS40: Una quimera de direccionamiento de proteólisis (PROTAC) que degrada las proteínas WDR5 e Ikaros.

Singularidad de OICR-0547

This compound es único en su función como control negativo. A diferencia de OICR-9429 y MS40, que inhiben o degradan activamente WDR5, this compound no se une a WDR5. Esto lo convierte en una herramienta esencial para validar la especificidad y la eficacia de los compuestos dirigidos a WDR5 en la investigación científica .

Actividad Biológica

OICR-0547 is a chemical compound that has garnered attention for its role as a negative control in studies involving WDR5 inhibitors, particularly OICR-9429. Understanding the biological activity of this compound is essential for evaluating the specificity and efficacy of WDR5-targeting agents in cancer research.

Overview of WDR5 and Its Role in Cancer

WDR5 (WD Repeat-Containing Protein 5) is a component of the MLL (Mixed-Lineage Leukemia) complex, which plays a crucial role in gene transcription regulation and is implicated in various cancers, including acute myeloid leukemia (AML) and breast cancer. Inhibition of WDR5 has been shown to disrupt its interaction with MLL, leading to reduced tumor growth and metastasis in preclinical models .

This compound serves primarily as a control compound to assess the specificity of WDR5 inhibitors like OICR-9429. It does not exhibit the same binding affinity to WDR5 as OICR-9429, which has a high affinity (Kd = 93 nM) and selectively disrupts the WDR5-MLL interaction . The use of this compound allows researchers to differentiate between on-target effects caused by WDR5 inhibition and off-target effects that may arise from non-specific interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound does not significantly affect cell viability or proliferation in cancer cell lines when compared to its active counterpart, OICR-9429. For instance, while OICR-9429 treatment resulted in notable growth inhibition (up to 50% at concentrations as low as 0.5 μM), this compound did not induce similar effects, confirming its role as a negative control .

Case Study: Breast Cancer Cells

A study investigating the effects of WDR5 inhibition in triple-negative breast cancer (TNBC) cells utilized both OICR-9429 and this compound. The results showed that OICR-9429 effectively reduced WDR5 levels and inhibited cell growth, whereas this compound did not produce significant changes in cell viability or gene expression associated with ribosome biogenesis . This highlights the importance of using control compounds to validate the biological activity of specific inhibitors.

Data Table: Comparison of Biological Effects

| Compound | Kd (nM) | IC50 (nM) | Effect on Cell Viability | Role |

|---|---|---|---|---|

| OICR-9429 | 93 | 64 | Significant inhibition | WDR5 antagonist |

| This compound | N/A | N/A | No significant effect | Negative control |

Propiedades

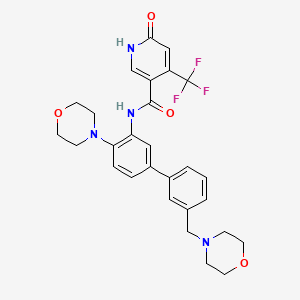

IUPAC Name |

N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHOOFYUTGZPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.